molecular formula C9H8BrF3O B1455910 3-Methoxy-4-(trifluoromethyl)benzyl bromide CAS No. 853367-87-0

3-Methoxy-4-(trifluoromethyl)benzyl bromide

Cat. No.: B1455910
CAS No.: 853367-87-0
M. Wt: 269.06 g/mol
InChI Key: MUVUCILNTIWNQL-UHFFFAOYSA-N
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Description

3-Methoxy-4-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C9H8BrF3O. It is a derivative of benzyl bromide, where the benzene ring is substituted with a methoxy group at the 3-position and a trifluoromethyl group at the 4-position. This compound is known for its reactivity and is used in various chemical syntheses and research applications.

Scientific Research Applications

3-Methoxy-4-(trifluoromethyl)benzyl bromide is used in various scientific research applications, including:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment, aiding in the study of biological processes.

    Medicine: It is used in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is employed in the production of specialty chemicals and materials, including agrochemicals and polymers.

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P305+P351+P338, advising to rinse cautiously with water if it comes into contact with the eyes .

Biochemical Analysis

Biochemical Properties

3-Methoxy-4-(trifluoromethyl)benzyl bromide plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is known to interact with various enzymes and proteins, facilitating nucleophilic substitution reactions. The compound’s bromine atom is a good leaving group, making it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biomolecules, which can be utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with cellular proteins can lead to alterations in protein function and cellular behavior. For instance, it may inhibit or activate specific enzymes, thereby modulating metabolic pathways and affecting cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The bromine atom in the compound is displaced by nucleophiles, leading to the formation of stable covalent bonds. This interaction can result in enzyme inhibition or activation, depending on the target molecule. Additionally, the presence of the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. Studies have shown that the compound remains stable under ambient conditions, but its reactivity may decrease over time due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, it may cause adverse effects such as enzyme inhibition, cellular toxicity, and organ damage. Threshold effects have been observed, where a specific dosage range leads to significant biological responses, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound’s metabolism can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules. These interactions can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound’s lipophilicity allows it to cross lipid membranes easily, facilitating its accumulation in specific cellular compartments. Transporters and binding proteins may also play a role in its distribution, affecting its localization and concentration within different tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound may localize to specific organelles such as the endoplasmic reticulum, mitochondria, or nucleus, depending on its binding interactions and post-translational modifications. These localizations can impact its activity and function, leading to targeted effects on cellular processes .

Preparation Methods

The synthesis of 3-Methoxy-4-(trifluoromethyl)benzyl bromide typically involves the bromination of 3-methoxy-4-(trifluoromethyl)toluene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

3-Methoxy-4-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom in the benzyl bromide moiety is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of corresponding benzyl derivatives.

    Oxidation Reactions: The methoxy group can undergo oxidation under strong oxidative conditions, leading to the formation of aldehydes or carboxylic acids.

    Reduction Reactions: The trifluoromethyl group is generally resistant to reduction, but the benzyl bromide moiety can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Comparison with Similar Compounds

3-Methoxy-4-(trifluoromethyl)benzyl bromide can be compared with other benzyl bromide derivatives, such as:

    4-Methoxybenzyl bromide: Lacks the trifluoromethyl group, making it less electron-withdrawing and potentially less reactive in certain nucleophilic substitution reactions.

    4-(Trifluoromethyl)benzyl bromide: Lacks the methoxy group, which may affect its solubility and reactivity in different chemical environments.

    3-Methoxybenzyl bromide: Lacks the trifluoromethyl group, which can influence its electronic properties and reactivity.

The presence of both the methoxy and trifluoromethyl groups in this compound makes it unique, offering a combination of electron-donating and electron-withdrawing effects that can be advantageous in various chemical reactions.

Properties

IUPAC Name

4-(bromomethyl)-2-methoxy-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-14-8-4-6(5-10)2-3-7(8)9(11,12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVUCILNTIWNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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